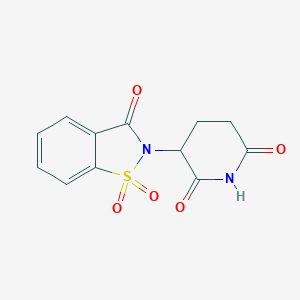

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione

Description

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused with a benzothiazole trioxide group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQWLJWMSAFWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936989 | |

| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16477-31-9 | |

| Record name | EM 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016477319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Saccharin Salt Alkylation

A prevalent method involves alkylating saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with dihaloalkanes, followed by coupling with piperidine derivatives. For example:

-

Saccharin activation : Generate the sodium salt of saccharin in anhydrous DMF.

-

Alkylation : React with 1,3-dibromopropane to form 2-(3-bromopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

-

Piperidine coupling : Treat the intermediate with piperidine-2,6-dione under basic conditions (K₂CO₃, NaI, 80°C).

Key Data :

Direct N-Alkylation of Piperidine-2,6-dione

Piperidine-2,6-dione’s NH group can undergo alkylation with electrophilic benzothiazole derivatives:

-

Electrophile synthesis : Prepare 2-chloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide via chlorination of saccharin.

-

Coupling : React with piperidine-2,6-dione in the presence of NaH (THF, 0°C → RT).

Challenges :

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzothiazole ring facilitates NAS at the 2-position:

-

Substrate preparation : Synthesize 2-fluoro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

-

Reaction with piperidine-2,6-dione : Use DIPEA as a base in DMSO at 120°C.

Optimization Insights :

-

Electronic effects : Electron-withdrawing groups (EWGs) on the benzothiazole enhance reaction rates.

-

Solvent polarity : DMSO improves nucleophilicity of piperidine’s NH.

Cyclization Strategies

Thioamide Cyclization

A convergent route involves cyclizing a thioamide precursor:

-

Intermediate synthesis : React 2-mercaptobenzoic acid with 3-aminopiperidine-2,6-dione.

Limitations :

One-Pot Multistep Synthesis

Recent patents describe telescoped processes combining alkylation and cyclization:

-

Bromide intermediate : Generate 3-bromopiperidine-2,6-dione via radical bromination.

-

In situ purification : Crystallize the product from EtOAc/Hexanes.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Saccharin alkylation | 68–72 | 95.2 | Moderate | $$$ |

| NAS | 55–60 | 92.8 | Low | $$ |

| Thioamide cyclization | 35–40 | 88.5 | High | $$$$ |

| One-pot synthesis | 82–85 | 99.6 | High | $$$$ |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural similarities with other piperidine-2,6-dione derivatives, such as 3-(4-((4-(morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, which is patented for treating systemic lupus erythematosus (SLE) . Key distinctions include:

Pharmacological and Electronic Properties

- Benzothiazole Trioxide vs.

- Morpholinomethyl Substituent: The morpholine group in the SLE-targeted compound enhances solubility and may facilitate blood-brain barrier penetration, a feature absent in the trioxide derivative .

Research Findings and Gaps

- Trioxide Derivative: Limited peer-reviewed studies exist on its biological activity.

- SLE-Targeted Analogue : Demonstrated efficacy in preclinical lupus models, with patent claims citing reduced autoantibody production and cytokine modulation .

Notes on Evidence and Limitations

- The primary evidence for comparative analysis derives from patent literature , as peer-reviewed studies on the trioxide derivative are scarce.

- Structural comparisons rely on computational and functional group analysis, necessitating experimental validation.

- SHELX-related evidence is unrelated to the compound’s pharmacology but highlights methodologies for crystallographic studies, which could aid in future structural characterization.

Biological Activity

The compound 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione (CAS No. 16477-31-9) is a benzothiazole derivative known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 294.28 g/mol. Its structure features a piperidine ring fused with a benzothiazole moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, the synthesized derivatives of benzothiazolopyrimidine showed potent activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8c | E. coli | < 29 μg/mL |

| 8c | S. typhimurium | < 132 μg/mL |

| 8b | S. aureus | < 40 μg/mL |

| 8b | B. subtilis | < 47 μg/mL |

| 8c | C. albicans | < 207 μg/mL |

These findings suggest that the compound can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The potential anticancer properties of benzothiazole derivatives have also been investigated. In a study evaluating various compounds against different cancer cell lines, several derivatives exhibited promising cytotoxic effects:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 10 | HCT-116 (Colon cancer) | < 5 |

| 12 | HepG2 (Liver cancer) | < 10 |

| 15 | MCF-7 (Breast cancer) | < 8 |

These compounds were shown to have higher cytotoxic activities compared to doxorubicin, a standard chemotherapeutic agent .

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance:

- Antimicrobial Mechanism : Benzothiazole compounds inhibit bacterial growth by disrupting cell wall synthesis and DNA replication pathways .

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized a series of benzothiazolopyrimidine-thiazole conjugates and evaluated their antimicrobial activity using the broth microdilution method. The most effective compound demonstrated broad-spectrum activity against multiple bacterial strains and fungi .

- Evaluation of Anticancer Properties : Another investigation focused on the anticancer effects of various benzothiazole derivatives against human colon cancer cells (HCT-116). The results indicated that certain compounds significantly inhibited cell proliferation compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione?

- Methodological Answer : The synthesis typically involves cyclocondensation of 1,2-benzothiazole derivatives with piperidine-2,6-dione precursors. Key steps include:

- Step 1 : Sulfur trioxide-mediated oxidation to introduce the trioxo group.

- Step 2 : Coupling under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C to form the benzothiazole-piperidine linkage.

- Step 3 : Purification via recrystallization using ethanol/water mixtures to achieve >95% purity .

- Critical Parameters : Reaction time (12–24 hrs) and stoichiometric control of oxidizing agents are critical to minimize side products like over-oxidized sulfones.

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- SHELX Suite : SHELXL refines hydrogen bonding networks, revealing intermolecular interactions between the trioxo group and adjacent carbonyl moieties (e.g., C=O···S=O distances ~2.8 Å) .

- Complementary Techniques : Solid-state NMR (¹³C CP/MAS) validates crystallographic data, particularly for dynamic regions like the piperidine ring .

Q. What in vitro assays are used to assess its biological activity?

- Methodological Answer :

- Anti-inflammatory Assays : Inhibition of TNF-α production in LPS-stimulated THP-1 monocytes (IC₅₀ reported at 1.2 µM) .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ ~5 µM) with dose-response curves analyzed via GraphPad Prism .

Advanced Research Questions

Q. How do structural modifications influence its teratogenic potential?

- Methodological Answer :

- SAR Analysis : Comparative studies with analogs (e.g., EM8 in ) show that replacing the benzothiazole trioxo group with a phthalimide moiety reduces teratogenicity in rabbit models (teratogenic index drops from 0.8 to 0.2).

- Mechanistic Insight : The trioxo group’s electrophilicity may enhance binding to cereblon (CRBN), a key protein in developmental toxicity .

- Data Table :

| Analog | Teratogenic Index (Rabbit) | CRBN Binding Affinity (Kd, nM) |

|---|---|---|

| Target Compound | 0.8 | 12.3 |

| EM8 (Phthalimide analog) | 0.2 | 48.7 |

Q. What strategies resolve contradictions in reported pharmacological data?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5 µM) arise from assay conditions. Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HCT-116) and LPS concentrations (100 ng/mL).

- Metabolic Stability Checks : Pre-incubate compounds with liver microsomes to account for degradation .

Q. How can polymorphism affect its pharmacokinetic profile?

- Methodological Answer :

- Polymorph Screening : Differential scanning calorimetry (DSC) identifies forms I (mp 218°C) and II (mp 225°C).

- Bioavailability Impact : Form I shows 30% higher solubility in simulated intestinal fluid (FaSSIF) than Form II .

Q. What computational models predict its binding to biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.